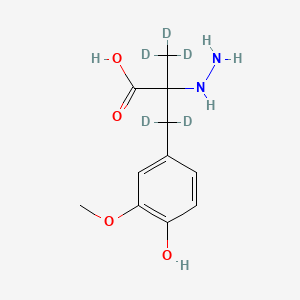
3-O-Methyl Carbidopa-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Methyl Carbidopa-d5 is a deuterium-labeled version of the drug Carbidopa. Carbidopa is commonly used in combination with Levodopa for the treatment of Parkinson’s disease. The addition of deuterium to the molecule provides a useful tool for researchers in understanding the metabolism and pharmacokinetics of the drug .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Methyl Carbidopa-d5 involves the incorporation of deuterium into the Carbidopa molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired product with high isotopic purity. The production process is optimized to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-O-Methyl Carbidopa-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-O-Methyl Carbidopa-d5 has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving the metabolism and pharmacokinetics of Carbidopa.
Biology: Employed in research to understand the biological pathways and interactions of Carbidopa in living organisms.
Medicine: Utilized in the development and testing of new therapeutic strategies for Parkinson’s disease.
Industry: Applied in the production of deuterated drugs and compounds for various industrial applications
Mécanisme D'action
The mechanism of action of 3-O-Methyl Carbidopa-d5 is similar to that of Carbidopa. Carbidopa inhibits the enzyme aromatic amino acid decarboxylase, preventing the peripheral conversion of Levodopa to dopamine. This allows more Levodopa to reach the brain, where it can be converted to dopamine and exert its therapeutic effects. The deuterium labeling does not significantly alter the mechanism of action but provides a means to study the drug’s behavior in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbidopa: The parent compound used in combination with Levodopa for Parkinson’s disease treatment.
3-O-Methylcarbidopa: An impurity of Carbidopa with potential therapeutic uses
Uniqueness
3-O-Methyl Carbidopa-d5 is unique due to its deuterium labeling, which allows for detailed studies of the drug’s metabolism and pharmacokinetics. This labeling provides a distinct advantage in research settings, enabling more precise tracking and analysis compared to non-labeled compounds.
Propriétés
Formule moléculaire |
C11H16N2O4 |
|---|---|
Poids moléculaire |
245.29 g/mol |
Nom IUPAC |
3,3,3-trideuterio-2-[dideuterio-(4-hydroxy-3-methoxyphenyl)methyl]-2-hydrazinylpropanoic acid |
InChI |
InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-8(14)9(5-7)17-2/h3-5,13-14H,6,12H2,1-2H3,(H,15,16)/i1D3,6D2 |
Clé InChI |
CZEXQBQCMOVXGP-YRYIGFSMSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])C1=CC(=C(C=C1)O)OC)NN |
SMILES canonique |
CC(CC1=CC(=C(C=C1)O)OC)(C(=O)O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















